Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 3-(4-tert-butylphenyl)-2-methylpropan-1-ol, reflecting the precise structural arrangement of functional groups and substituents. This designation follows the International Union of Pure and Applied Chemistry conventions for naming organic compounds, where the longest carbon chain containing the hydroxyl group serves as the parent structure, with numbered positions indicating the locations of methyl and tertiary butyl substituents. The structural formula C14H22O encompasses a benzene ring system with a para-positioned tertiary butyl group (1,1-dimethylethyl) and a three-carbon alcohol chain bearing a methyl branch at the beta position relative to the benzene ring.
The molecular architecture demonstrates specific stereochemical considerations, with the compound possessing a chiral center at the carbon bearing the methyl substituent on the propanol chain. Advanced computational analysis reveals the three-dimensional conformational preferences of the molecule, where the bulky tertiary butyl group influences the overall molecular geometry and potential intermolecular interactions. The International Union of Pure and Applied Chemistry structural representation utilizes the Simplified Molecular Input Line Entry System notation as CC(CC1=CC=C(C=C1)C(C)(C)C)CO, providing a linear textual description of the molecular connectivity.
Chemical Abstracts Service Registry Number and Alternative Identifiers
The Chemical Abstracts Service registry number 56107-04-1 serves as the primary unique identifier for Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- within the global chemical information infrastructure. This numerical designation, assigned by the Chemical Abstracts Service division of the American Chemical Society, ensures unambiguous identification across international databases and regulatory frameworks. The European Community number 259-996-2 provides complementary identification within European Union chemical registration systems, facilitating regulatory compliance and chemical safety documentation.
Additional standardized identifiers include the International Chemical Identifier key SJMDLCVBSNYMMJ-UHFFFAOYSA-N, which represents a hashed version of the complete molecular structure. The National Cancer Institute compound identifier NSC 20782 indicates historical involvement in pharmaceutical research programs, while the Environmental Protection Agency DSSTox Substance Identifier DTXSID30866535 enables environmental fate and toxicity database cross-referencing. The Beilstein registry number 1867325 provides access to historical chemical literature and reaction databases, supporting comprehensive chemical information retrieval.
| Identifier Type | Value | Source Database |
|---|---|---|
| Chemical Abstracts Service Number | 56107-04-1 | Chemical Abstracts Service |
| European Community Number | 259-996-2 | European Chemicals Agency |
| International Chemical Identifier Key | SJMDLCVBSNYMMJ-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |
| National Service Center Number | 20782 | National Cancer Institute |
| DSSTox Substance Identifier | DTXSID30866535 | Environmental Protection Agency |
| Beilstein Number | 1867325 | Beilstein Database |
Synonymous Terminology Across Chemical Databases
The nomenclature diversity for Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- reflects its presence across multiple chemical information systems and industrial applications, with systematic variations arising from different naming conventions and database structures. Primary systematic synonyms include 3-(4-tert-Butylphenyl)-2-methylpropyl alcohol, 3-(p-tert-Butylphenyl)-2-methylpropanol, and 4-(1,1-Dimethylethyl)-beta-methylbenzenepropanol, each emphasizing different structural features while maintaining chemical accuracy.
Industrial and commercial designations frequently employ abbreviated forms such as para-tert-butyl phenyl isobutanol, reflecting practical usage in manufacturing and formulation contexts. Database-specific identifiers include variations like 3-(4-tert-Butyl-phenyl)-2-methyl-propan-1-ol and 2-Methyl-3-(4-tert-butylphenyl)propanol, demonstrating subtle formatting differences across information systems while preserving structural integrity. The compound appears in specialized databases under additional designations including 1-Propanol, 3-(p-tert-butylphenyl)-2-methyl- and Benzenepropanol, 4-(1,1-dimethylethyl)-.beta.-methyl-, showcasing the comprehensive coverage required for effective chemical information management.
Registry maintenance across international databases ensures consistency in chemical identification, with regular updates reflecting evolving nomenclature standards and database integration requirements. The multiplicity of synonymous terms necessitates cross-referencing capabilities within chemical information systems, enabling researchers and industry professionals to access comprehensive compound data regardless of the specific nomenclature employed in their initial search queries. Modern chemical databases implement sophisticated synonym mapping algorithms to accommodate the extensive terminological variations while maintaining accurate chemical structure correlation and preventing identification errors.
| Database System | Primary Synonym | Alternative Forms |
|---|---|---|
| PubChem | Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- | 3-(4-tert-butylphenyl)-2-methylpropan-1-ol |
| ChemSpider | 2-Methyl-3-(4-tert-butylphenyl)propanol | 3-(4-tert-Butylphenyl)-2-methylpropyl alcohol |
| Chemical Abstracts Service Common Chemistry | 2-Methyl-3-(4-tert-butylphenyl)propanol | 4-(1,1-Dimethylethyl)-β-methylbenzenepropanol |
| European Chemicals Agency | 3-(p-tert-Butylphenyl)-2-methylpropanol | Benzenepropanol, 4-(1,1-dimethylethyl)-β-methyl- |
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11,15H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMDLCVBSNYMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866535 | |
| Record name | Benzenepropanol, 4-(1,1-dimethylethyl)-.beta.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56107-04-1 | |
| Record name | 2-Methyl-3-(4-tert-butylphenyl)propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56107-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056107041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56107-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanol, 4-(1,1-dimethylethyl)-.beta.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanol, 4-(1,1-dimethylethyl)-.beta.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(p-tert-butylphenyl)-2-methylpropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, or π-π stacking.
Biochemical Pathways
A structurally related compound, p-tert-butyl-alpha-methylhydrocinnamic aldehyde, has been shown to affect spermatogenesis in rats. It’s possible that “3-(4-tert-butylphenyl)-2-methylpropan-1-ol” could have similar effects, but more research is needed to confirm this.
Pharmacokinetics
Given its structural similarity to other organic compounds, it’s likely that it would be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces.
Result of Action
Based on its structural similarity to other compounds, it’s plausible that it could have effects on cellular signaling pathways or enzyme activity.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “3-(4-tert-butylphenyl)-2-methylpropan-1-ol”. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and therefore its activity.
Biological Activity
Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-, also known as p-tert-butyl-α-methylhydrocinnamic alcohol (BMHCA), is a compound with various biological activities. This article reviews its biological effects, including mutagenicity, sensitization potential, and toxicity based on diverse research findings.
- Chemical Name : Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-
- CAS Number : 56107-04-1
- Molecular Formula : C13H18O
- Molecular Weight : 194.29 g/mol
Mutagenicity Studies
Multiple studies have assessed the mutagenic potential of BMHCA. Notably:
- In a mammalian cell gene mutation assay using the L5178Y mouse lymphoma cell line, BMHCA was tested at concentrations up to 72 μg/mL. Results indicated no statistically significant increases in mutant colonies with or without metabolic activation .
- A comet assay conducted on human colonic epithelial cells also yielded negative results, suggesting that BMHCA does not cause DNA damage in vitro .
Clastogenicity Assessment
Clastogenicity refers to the ability of a substance to cause structural chromosomal aberrations. The following findings were reported:
- An in vitro chromosome aberration study using Chinese hamster ovary cells showed that BMHCA induced significant increases in chromosomal aberrations only in the absence of metabolic activation . However, it was negative with metabolic activation.
- In an in vivo micronucleus test on mice, no biologically relevant increase in micronucleated polychromatic erythrocytes was observed after administration of BMHCA .
Sensitization Potential
BMHCA has been evaluated for its skin sensitization potential using different methodologies:
- In a local lymph node assay (LLNA) conducted on male CBA/Ca mice, BMHCA exhibited weak sensitization potential with an effective concentration (EC3) calculated at 18.7% .
- Another study involving guinea pigs indicated a clear sensitizing potential when administered through intradermal injection and topical application .
Toxicity Studies
Acute and chronic toxicity studies have provided insights into the safety profile of BMHCA:
- A subchronic toxicity study on albino rats showed no treatment-related effects on mortality, body weight gain, or food intake at doses up to 50 mg/kg bw/day. However, alopecia was observed at the highest dose in females .
- Pharmacokinetic studies indicated that after dermal exposure, BMHCA is predominantly distributed to the liver. Metabolites such as p-tert-butylbenzoic acid (TBBA) and p-tert-butylhippuric acid (TBHA) were identified in various species, including humans .
Summary of Findings
| Study Type | Findings |
|---|---|
| Mutagenicity | No mutagenic effect observed in vitro |
| Clastogenicity | Positive for chromosomal aberrations without metabolic activation |
| Skin Sensitization | Weak sensitizer; EC3 = 18.7% |
| Acute Toxicity | No significant adverse effects at tested doses |
| Chronic Toxicity | Alopecia noted at high doses; generally well-tolerated |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Properties
The following table compares Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- with structurally related compounds:
*Inferred values based on structural analysis.
Functional Group and Reactivity Differences
- Primary Alcohol vs. Aldehyde : The target compound’s primary alcohol group (-CH₂OH) offers nucleophilic reactivity, enabling esterification or oxidation to aldehydes (e.g., Bourgeonal ). In contrast, aldehydes like Bourgeonal exhibit electrophilic reactivity, favoring condensation reactions .
- Tertiary Alcohol (α,α-dimethyl): The tertiary alcohol in Benzenepropanol, α,α-dimethyl- (CAS: 1001-21-8) is less reactive due to steric hindrance, making it suitable as a stabilizing agent in drug formulations .
Substituent Effects on Physicochemical Properties
- Para-tert-butyl vs. Para-isopropyl : The tert-butyl group in the target compound increases hydrophobicity (logP ≈ 4.2) compared to the isopropyl analog (logP ≈ 3.5), enhancing lipid solubility for fragrance longevity .
- β-Methyl Branching : The β-methyl group in the target compound reduces molecular symmetry, lowering melting points (-10°C to 5°C*) relative to linear-chain analogs .
Preparation Methods
General Synthetic Strategy
The synthesis of Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- typically involves the construction of the chiral 2-methylpropanol side chain attached to the para-tert-butylphenyl ring. The key steps often include:
- Formation of a chiral amino aldehyde intermediate derived from protected phenylalanine or phenylalanine analogs.
- Diastereoselective addition of halomethyllithium reagents to the aldehyde to form epoxide intermediates.
- Regioselective ring opening of epoxides to yield the desired amino alcohol.
- Reduction or functional group transformation steps to achieve the final alcohol.
This approach is supported by methodologies developed for related amino alcohols and HIV protease inhibitor intermediates, which share similar structural motifs.
Detailed Synthetic Route from Phenylalaninol Derivatives
A notable large-scale process described in peer-reviewed literature involves:
Starting Material: l-Phenylalaninol is benzylated with benzyl bromide under aqueous conditions to yield a protected alcohol intermediate in high yield (~95%).
Oxidation: The protected alcohol is oxidized using sulfur trioxide-pyridine complex in dimethyl sulfoxide (DMSO) at 15 °C to afford the corresponding aldehyde quantitatively. The volatile dimethyl sulfide byproduct is removed by nitrogen sparging and scrubbed with bleach solution.
Epoxide Formation: The chiral amino aldehyde undergoes diastereoselective addition of (chloromethyl)lithium at −35 °C, followed by warming to room temperature, yielding the epoxide intermediate stereoselectively and in good yield. This step is highly sensitive to reaction concentration and the halogen reagent used, as demonstrated by design of experiment (DOE) studies.
Epoxide Ring Opening: The epoxide is regioselectively opened by isobutylamine, producing the corresponding amino alcohol.
Further Functionalization: The amino alcohol reacts with tert-butyl isocyanate in isopropyl alcohol to form urea derivatives useful in pharmaceutical applications.
Reagents and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Benzylation | Benzyl bromide, aqueous conditions | High yield (95%) |
| Oxidation | Sulfur trioxide-pyridine complex, DMSO, 15 °C | Quantitative aldehyde formation; dimethyl sulfide byproduct removal needed |
| Epoxide formation | (Chloromethyl)lithium, −35 °C to RT | Diastereoselective; sensitive to concentration and halogen reagent |
| Epoxide ring opening | Isobutylamine | Regioselective ring opening |
| Urea formation | tert-Butyl isocyanate, isopropyl alcohol | Final functionalization step |
Alternative Synthetic Considerations
Organometallic Reagents: The halomethyllithium reagents used for epoxide formation can be generated in situ from dihalomethanes and n-butyllithium or other organolithium reagents such as methyl lithium or sec-butyl lithium.
Solvents: Preferred solvents include tetrahydrofuran (THF), toluene, dimethylformamide (DMF), and mixtures thereof. The reaction atmosphere is inert (nitrogen or argon) to avoid side reactions.
Temperature Control: Critical for stereoselectivity, with epoxide formation performed typically between −60 °C and −10 °C, optimally −40 °C to −15 °C.
Purification: Chromatographic purification can yield diastereomerically and enantiomerically pure products, although direct use of crude epoxides is common in industrial settings.
Research Findings and Process Optimization
Statistical Design of Experiments (DOE): Studies have shown that reaction concentration and choice of halogen reagent significantly impact the yield and stereoselectivity of the epoxide intermediate.
Continuous Processing: To improve productivity and operational simplicity, continuous flow processes have been developed for the epoxide formation step, enhancing scalability and reproducibility.
Environmental Considerations: The oxidation step produces dimethyl sulfide, a volatile and odorous byproduct, which requires effective removal and treatment to minimize environmental impact.
Summary Table of Key Preparation Parameters
| Parameter | Value/Condition | Impact on Synthesis |
|---|---|---|
| Starting material | l-Phenylalaninol | Chiral precursor |
| Benzylation yield | ~95% | Efficient protection step |
| Oxidation temperature | 15 °C | Quantitative aldehyde formation |
| Epoxide formation temp. | −35 °C (start), then room temp | High diastereoselectivity and yield |
| Solvent for epoxide step | THF, toluene, DMF | Solvent polarity influences reaction outcome |
| Ring opening reagent | Isobutylamine | Regioselective ring opening |
| Final functionalization | tert-Butyl isocyanate, isopropyl alcohol | Formation of urea derivatives |
| Byproduct management | Nitrogen sparging and bleach scrubbing | Environmental control of dimethyl sulfide |
Q & A
Q. How can computational models predict its interactions with biological membranes?
- Methodology : Employ molecular dynamics (MD) simulations to study partitioning into lipid bilayers. Validate with experimental membrane permeability assays (e.g., PAMPA) .
Contradictory Data Analysis
- Example : Discrepancies in bioaccumulation potential may arise from differences in test organisms or lipid content. Resolve by standardizing test protocols (e.g., OECD 305) and using passive sampling devices to measure lipid-water partitioning coefficients .
Key Research Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
